molecular formula C9H13BO4 B151608 (4-(2-Methoxyethoxy)phenyl)boronic acid CAS No. 265664-52-6

(4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No. B151608
CAS RN: 265664-52-6
M. Wt: 196.01 g/mol
InChI Key: ODKMFCPXFMQWHA-UHFFFAOYSA-N
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Description

(4-(2-Methoxyethoxy)phenyl)boronic acid, also known as 4-MEPBA, is a boronic acid derivative which has been used in various scientific research applications due to its unique properties. This compound has been studied for its ability to act as a catalyst, its ability to form stable complexes with other molecules, and its potential to act as a proton-transfer agent. 4-MEPBA is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and medicinal chemistry.

Scientific Research Applications

Sensing Applications

Boronic acids, including “(4-(2-Methoxyethoxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling . This involves the use of boronic acids to label specific biological molecules for further study .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They have been used for electrophoresis of glycated molecules .

Therapeutics Development

Boronic acids have been used in the development of therapeutics . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Glucose-Sensitive Polymers

An important application of boronic acid conjugates is their ability to function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .

Wound Healing and Tumor Targeting

Boronic acid conjugates have been used in wound healing and tumor targeting . They have shown potential in the medical field due to their unique properties .

Catalysts for Suzuki-Miyaura Cross-Coupling Reactions

“(4-(2-Methoxyethoxy)phenyl)boronic acid” has been used in the preparation of Ni (II) pincer complex and Pd (II) pyridoxal hydrazone metallacycles as catalysts for the Suzuki-Miyaura cross-coupling reactions .

Building Materials for All-Polymer Solar Cells

This compound has also been used as a reagent in the creation of N-type polymers for all-polymer solar cells .

Mechanism of Action

Target of Action

The primary target of 4-(2-Methoxyethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .

Action Environment

The action of 4-(2-Methoxyethoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at 2-8°C . These conditions help to maintain the stability of the compound and ensure its efficacy in the SM cross-coupling reaction .

properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMFCPXFMQWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634609
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methoxyethoxy)phenyl)boronic acid

CAS RN

265664-52-6
Record name [4-(2-Methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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